molecular formula C17H20N2O3 B5757640 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B5757640
M. Wt: 300.35 g/mol
InChI Key: ZWEHTHLEYIVOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. Despite its illicit status, MDMA has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety in terminally ill patients.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one acts on the neurotransmitter systems in the brain, primarily increasing the release of serotonin, dopamine, and norepinephrine. This leads to increased feelings of euphoria, empathy, and sociability. This compound also has a mild stimulant effect, which can lead to increased energy and alertness.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, which can lead to dehydration and hyperthermia. This compound also causes the release of stress hormones, which can lead to feelings of anxiety and paranoia. Long-term use of this compound has been linked to cognitive deficits, including memory impairment and decreased attention span.

Advantages and Limitations for Lab Experiments

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages for use in lab experiments, including its ability to induce feelings of empathy and sociability, which can be useful for studying social behavior. However, the drug's effects on the body, including increased heart rate and body temperature, can make it difficult to conduct experiments in a controlled environment.

Future Directions

There are several future directions for 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one research, including further exploration of its potential therapeutic applications, such as in the treatment of depression and social anxiety disorder. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body, as well as its potential for addiction. Finally, research is needed to develop safer and more effective synthesis methods for this compound, as well as to explore alternative methods of producing the drug.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is synthesized from safrole, a precursor chemical found in the oils of various plants. The synthesis involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reductive amination to this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been studied for its potential therapeutic applications in the treatment of PTSD and anxiety in terminally ill patients. Several clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant reductions in PTSD symptoms and improved quality of life. This compound has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of empathy and closeness.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16-6-18-8-17(2,15(16)20)9-19(7-16)14(18)11-3-4-12-13(5-11)22-10-21-12/h3-5,14H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHTHLEYIVOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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